25B-NB3OMe (hydrochloride)
Description
Background and Classification of N-Benzylphenethylamines (NBOMe Derivatives)
N-Benzylphenethylamines, commonly referred to as NBOMe derivatives, are a class of synthetic compounds derived from the phenethylamine (B48288) psychedelic family, specifically the 2C-X series. nih.gov The parent compounds, 2C-X, are themselves derived from mescaline, a naturally occurring alkaloid. nih.gov The defining structural feature of NBOMe derivatives is the addition of an N-benzyl group to the phenethylamine backbone. nih.govresearchgate.net This structural modification significantly increases the compound's affinity and potency at the serotonin (B10506) 5-HT₂A receptor, which is the primary target for classic hallucinogens. nih.govnih.gov
The nomenclature of these compounds, such as 25B-NBOMe, provides information about their structure. The "25B" indicates the substitution pattern on the phenethylamine ring (methoxy groups at positions 2 and 5, and a bromine atom at position 4), while "NBOMe" signifies the N-benzyl moiety with a methoxy (B1213986) group. nih.gov The position of the methoxy group on the benzyl (B1604629) ring is also specified, for instance, "NB3OMe" indicates a methoxy group at the meta-position of the benzyl ring. southernforensic.org
NBOMe compounds are classified as serotonergic hallucinogens, and their primary pharmacological effect is believed to be mediated through their action as potent agonists or partial agonists at the 5-HT₂A receptor. nih.goveuropeanreview.org Structure-activity relationship (SAR) studies have been crucial in understanding how different substituents on both the phenethylamine and N-benzyl portions of the molecule influence receptor binding and functional activity. europeanreview.orgugent.be
Emergence of 25B-NB3OMe (hydrochloride) as a Research Chemical
The NBOMe series first gained attention in the scientific community through the work of researchers like Ralf Heim and David E. Nichols in the early 2000s. nih.govresearchgate.net These compounds were initially synthesized and studied to explore the structure-activity relationships of 5-HT₂A receptor agonists. researchgate.net Subsequently, around 2010, various NBOMe derivatives, including 25I-NBOMe and 25B-NBOMe, began to appear on the online market as "research chemicals" or "designer drugs". nih.govnih.gov
25B-NB3OMe (hydrochloride) is an analytical reference standard that is structurally categorized as a phenethylamine. bertin-bioreagent.comcaymanchem.com It is a positional isomer of the more well-known 25B-NBOMe, where the methoxy group on the N-benzyl ring is in the meta- (3-) position instead of the ortho- (2-) position. southernforensic.orgcaymanchem.com As a research chemical, its availability is primarily intended for forensic and analytical laboratories for identification and characterization purposes. bertin-bioreagent.comcaymanchem.com The physiological and toxicological properties of 25B-NB3OMe are not well-documented. bertin-bioreagent.comcaymanchem.com
Rationale for Academic Investigation within the Field of Neuropharmacology and Analytical Chemistry
The investigation of 25B-NB3OMe and other NBOMe derivatives is driven by several key factors in neuropharmacology and analytical chemistry.
Neuropharmacology: The high potency and selectivity of many NBOMe compounds for the 5-HT₂A receptor make them valuable tools for studying the role of this receptor in the central nervous system. nih.govwikipedia.org By using these compounds as probes, researchers can investigate the downstream signaling pathways and behavioral effects associated with 5-HT₂A receptor activation. nih.gov Some NBOMe derivatives, such as [¹¹C]Cimbi-36 (a radiolabeled version of 25B-NBOMe), are being explored as positron emission tomography (PET) ligands to visualize and quantify 5-HT₂A receptors in the living brain. nih.govwikipedia.org This has significant implications for understanding psychiatric and neurological disorders where the serotonergic system is implicated. Studies on positional isomers like 25B-NB3OMe help to further elucidate the specific structural requirements for receptor interaction and activation. southernforensic.orgacs.org
Analytical Chemistry: The emergence of numerous NBOMe derivatives as novel psychoactive substances (NPS) has created a significant challenge for forensic and analytical chemists. southernforensic.orggoogle.com It is crucial to develop reliable analytical methods to detect and differentiate these compounds in seized materials and biological samples. southernforensic.orgljmu.ac.uk The study of compounds like 25B-NB3OMe contributes to the creation of a comprehensive library of spectroscopic and spectrometric data (e.g., mass spectra, infrared spectra) that can be used for unambiguous identification. southernforensic.orgresearchgate.net Research in this area focuses on techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to distinguish between closely related isomers, which is essential for law enforcement and public health. google.comljmu.ac.uk
Data Tables
Table 1: Chemical and Physical Properties of 25B-NB3OMe (hydrochloride)
| Property | Value | Source |
| Formal Name | 4-bromo-2,5-dimethoxy-N-[(3-methoxyphenyl)methyl]-benzeneethanamine, monohydrochloride | bertin-bioreagent.comcaymanchem.com |
| CAS Number | 1566571-55-8 | caymanchem.com |
| Molecular Formula | C₁₈H₂₂BrNO₃ • HCl | bertin-bioreagent.comcaymanchem.com |
| Formula Weight | 416.7 g/mol | caymanchem.com |
| Purity | ≥95% | bertin-bioreagent.comcaymanchem.com |
| Formulation | A crystalline solid | bertin-bioreagent.comcaymanchem.com |
Table 2: Analytical Data for 25B-NB3OMe (hydrochloride)
| Analytical Technique | Data | Source |
| Mass Spectrometry (MS) | Molecular ions at m/z 379 and 381, and fragment ions at m/z 199 and 201. | southernforensic.org |
| Gas Chromatography (GC) | Differentiated from its 2-methoxy and 4-methoxy isomers by retention time. | southernforensic.org |
| Infrared Spectroscopy (FTIR) | Unique spectrum that allows for differentiation from its positional isomers. | southernforensic.org |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrNO3.ClH/c1-21-15-6-4-5-13(9-15)12-20-8-7-14-10-18(23-3)16(19)11-17(14)22-2;/h4-6,9-11,20H,7-8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGABHGBTSZVAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNCCC2=CC(=C(C=C2OC)Br)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Precursors
Overview of Historical Synthetic Routes for NBOMe Analogues
The development of N-benzylphenethylamines (NBOMes) is rooted in the extensive exploration of phenethylamine (B48288) chemistry, notably advanced by the work of Alexander Shulgin. Shulgin's synthesis of the "2C" series of compounds, such as 2C-B, laid the foundational structure for later modifications. wikipedia.orgnih.gov The "2C" nomenclature refers to the two carbon atoms between the phenyl ring and the amine group. nih.gov
Historically, early studies involving simple N-alkylation of phenethylamines resulted in compounds with significantly reduced activity. mmu.ac.uk A pivotal shift occurred with the discovery that attaching a larger N-benzyl group, specifically an N-(2-methoxy)benzyl moiety, could dramatically increase a compound's affinity and functional activity at certain neuroreceptors. mmu.ac.ukeuropeanreview.org This discovery is largely credited to Ralf Heim in the early 2000s, followed by systematic structure-activity relationship (SAR) studies by research teams led by David E. Nichols. nih.govmmu.ac.uk
The first synthesis of an NBOMe compound was reported by Heim in 2003. ufmg.brljmu.ac.uk The general and most common synthetic strategy established for the NBOMe class is the reductive amination of a corresponding 2C-X primary amine with a substituted benzaldehyde (B42025). nih.govmmu.ac.ukljmu.ac.uk This versatile method allows for the creation of a wide variety of analogues by simply changing the substitution on either the phenethylamine or the benzaldehyde precursor.
Detailed Chemical Synthesis Pathways for 25B-NB3OMe (hydrochloride)
The synthesis of 25B-NB3OMe is a multi-step process that begins with the formation of its core phenethylamine precursor, 2C-B. This is followed by the key N-benzylation step which defines it as an NBOMe compound and specifically as the 3-methoxy positional isomer.
The synthesis of 25B-NB3OMe relies on several key precursors and reagents. The initial starting material is typically 2,5-dimethoxybenzaldehyde, which is used to construct the 2C-B backbone. nih.gov For the final N-benzylation step, the choice of benzaldehyde is critical; 3-methoxybenzaldehyde (B106831) is required to produce the "NB3OMe" isomer. southernforensic.orgcaymanchem.com
Table 1: Key Precursors and Reagents for 25B-NB3OMe Synthesis
| Compound/Reagent | Systematic Name (IUPAC) | Role in Synthesis |
|---|---|---|
| 2,5-Dimethoxybenzaldehyde | 2,5-Dimethoxybenzaldehyde | Starting material for the phenethylamine core. nih.gov |
| Nitromethane | Nitromethane | Reacts with the starting aldehyde in a Henry reaction. nih.govscribd.com |
| Lithium aluminum hydride (LiAlH₄) or H₂/Pd-C | N/A | Reducing agent for the nitrostyrene (B7858105) intermediate. nih.govufmg.br |
| Bromine (Br₂) in Acetic Acid | N/A | Brominating agent to form the 4-bromo substituent. nih.govmdpi.com |
| 2C-B | 2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine | Primary amine precursor for the final N-benzylation. nih.gov |
| 3-Methoxybenzaldehyde | 3-Methoxybenzaldehyde | Provides the N-(3-methoxybenzyl) group. southernforensic.orgresearchgate.net |
| Sodium borohydride (B1222165) (NaBH₄) | Sodium tetrahydridoborate | Reducing agent for the imine intermediate. nih.govljmu.ac.uk |
| Hydrochloric acid (HCl) | Hydrochloric acid | Used to form the final hydrochloride salt for stability. |
The defining step in the synthesis of 25B-NB3OMe is the N-benzylation of the 2C-B precursor via reductive amination. mmu.ac.uk This reaction proceeds in two stages within a single pot:
Imine Formation: The primary amine of 2C-B (2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine) is reacted with 3-methoxybenzaldehyde. The nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a Schiff base, or imine, intermediate. This condensation reaction can be carried out in a solvent such as ethanol (B145695) or methanol (B129727) and may be facilitated by refluxing. nih.govljmu.ac.uk
Reduction: The C=N double bond of the imine is then reduced to a single bond to form the final secondary amine. A mild reducing agent like sodium borohydride (NaBH₄) is typically added directly to the reaction mixture after the imine has formed. nih.govljmu.ac.uk The reaction is then stirred at room temperature until completion. nih.gov
Finally, the resulting free base is converted to its hydrochloride salt by treatment with hydrochloric acid, which improves the compound's stability for storage and handling in research settings.
Table 2: Typical Reaction Conditions for Reductive Amination
| Step | Reagents | Solvent | Conditions |
|---|---|---|---|
| Imine Formation | 2C-B, 3-Methoxybenzaldehyde | Ethanol | Reflux, often for several hours. nih.gov |
| Reduction | Sodium borohydride (NaBH₄) | Ethanol | Added after imine formation, stirred at room temperature. nih.gov |
| Salt Formation | Hydrochloric Acid | Methanol or other suitable solvent | Added to the purified free base to precipitate the HCl salt. |
Novel Synthetic Approaches and Production Considerations for Research Materials
While the classical reductive amination remains the standard, alternative approaches have been explored to improve efficiency. One such method involves the use of microwave irradiation for the N-benzylation step, which can significantly reduce reaction times from hours to minutes. ufmg.br Another synthetic variation involves introducing the bromo-substituent at the initial benzaldehyde stage, prior to building the phenethylamine chain, which can sometimes simplify purification by avoiding a late-stage bromination of the amine. nih.gov
For the production of research-grade materials, several considerations are paramount. High purity is essential, often requiring purification of the final product by techniques such as recrystallization to achieve purity levels greater than 98%. The synthesis of the hydrochloride salt is a standard final step, as it confers greater stability and solubility in polar solvents compared to the free base form. For specialized research, such as neuroimaging studies, NBOMe analogues have been synthesized with radiolabels, like Carbon-11 (B1219553), to act as tracers for Positron Emission Tomography (PET). nih.govwikipedia.org
Pharmacological Characterization and Mechanisms of Action in Vitro and Animal Models
Receptor Binding Affinity and Selectivity Profiles
The binding affinity of a compound for various receptors is a primary determinant of its pharmacological effects. For the NBOMe class, the highest affinities are generally observed at the serotonin (B10506) 5-HT2 receptor subtypes. wikipedia.orgeuropeanreview.org
N-benzyl substitution on phenethylamines is a key structural feature that confers exceptionally high potency. acs.org More specifically, the presence of a polar substituent, such as a methoxy (B1213986) group, at the ortho position of the N-benzyl ring has been shown to further enhance activity. acs.org Studies comparing positional isomers of N-benzylphenethylamines have demonstrated that moving the methoxy group from the ortho to the meta or para position results in a marked reduction in affinity and potency at the 5-HT2A receptor. acs.orgmdpi.com
Consequently, while 25B-NBOMe is a highly potent ligand at 5-HT2A, 5-HT2B, and 5-HT2C receptors, it is anticipated that 25B-NB3OMe will exhibit significantly lower affinity for these same receptors. acs.orgwikipedia.org In one study, 25B-NBOMe showed roughly equivalent high affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors, with Ki values in the low nanomolar range (0.5–1.7 nM). wikipedia.org Another study reported a 12- to 20-fold selectivity for the 5-HT2A receptor (Ki = 0.5 nM) over the 5-HT2B (Ki = 10 nM) and 5-HT2C (Ki = 6.2 nM) receptors. wikipedia.org
Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of 25B-NBOMe
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| 5-HT2A | 0.5 |
| 5-HT2B | 10 |
| 5-HT2C | 6.2 |
Data from a study showing selectivity for 5-HT2A. wikipedia.org
25B-NBOMe, the ortho-isomer, is reported to have a high affinity for the adrenergic α1 receptor, which may be responsible for some of its stimulant-like cardiovascular effects. wikipedia.org In contrast, its affinity for dopamine (B1211576) receptors is generally low. wikipedia.org
With respect to the Trace Amine-Associated Receptor 1 (TAAR1), 25B-NBOMe has been identified as a low-potency partial agonist at the rat and mouse TAAR1 but is inactive at the human TAAR1. wikipedia.orgwikipedia.org Given that N-benzyl substitution with a meta-methoxy group tends to reduce affinity at primary targets, it is plausible that 25B-NB3OMe would have even weaker or negligible interactions with these other neurotransmitter receptors compared to 25B-NBOMe.
Table 2: Binding Affinities (Ki, nM) of 25B-NBOMe at Other Receptors
| Receptor | Binding Affinity (Ki, nM) |
|---|---|
| Adrenergic α1 | High Affinity (Specific Ki not consistently reported) wikipedia.org |
| Dopamine Receptors | Low Affinity wikipedia.org |
Functional Activity and Efficacy at Target Receptors (e.g., Agonism, Inverse Agonism)
The functional activity of the NBOMe series is characterized by potent agonism at 5-HT2A receptors. wikipedia.org 25B-NBOMe is described as a potent full agonist for the 5-HT2A receptor. wikipedia.org This agonism is believed to mediate the primary effects of these compounds. nih.gov
Based on the structure-activity relationship where meta-substitution on the N-benzyl ring reduces potency, it is expected that 25B-NB3OMe would be a significantly less potent agonist at 5-HT2A receptors compared to 25B-NBOMe. acs.orgmdpi.com While it may still act as an agonist, a higher concentration would likely be required to elicit a comparable functional response.
Activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), by an agonist like an NBOMe compound typically initiates intracellular signaling cascades. The 5-HT2A receptor is primarily coupled to Gq/11 proteins, which activate phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). The increase in IP3 triggers the release of intracellular calcium (Ca2+). nih.gov
Studies on NBOMe compounds have confirmed their activity through this pathway, demonstrating a mobilization of intracellular calcium upon receptor activation. nih.gov While NBOMes have been shown to be potent in functional assays measuring calcium mobilization, some research indicates they may be weaker in these functional assays compared to their 2C counterparts, despite having higher binding affinities. nih.gov Specific data on the G protein coupling preferences and signal transduction pathways activated by 25B-NB3OMe is not available.
Agonist binding to a GPCR like the 5-HT2A receptor often leads to receptor phosphorylation, followed by the recruitment of β-arrestins. This process not only desensitizes the G protein-mediated signaling but also promotes the internalization (endocytosis) of the receptor from the cell surface into intracellular vesicles. biomolther.org Once internalized, receptors can be either targeted for degradation or recycled back to the cell membrane, a process which can re-sensitize the cell to further stimulation.
The specific patterns of receptor internalization and recycling induced by NBOMe compounds have not been extensively characterized. There are no available studies that specifically investigate the effects of 25B-NB3OMe on 5-HT2A receptor internalization and trafficking.
Agonist-directed trafficking, or biased agonism, is a phenomenon where a ligand can selectively activate certain signaling pathways over others at the same receptor. For example, an agonist might preferentially activate G protein signaling or β-arrestin-mediated signaling. This can lead to distinct downstream cellular and physiological effects.
The NBOMe class of compounds are potent 5-HT2A agonists, and their effects are largely attributed to G protein-mediated signaling. nih.gov However, the potential for these compounds to exhibit biased agonism at the 5-HT2A receptor is an area that requires further investigation. There is currently no research available on the agonist-directed trafficking profile of 25B-NB3OMe.
Cellular and Subcellular Mechanisms of Action (In Vitro and Animal Models)
The precise cellular and subcellular effects of 25B-NB3OMe remain largely uninvestigated. However, research into analogous compounds provides a framework for its likely mechanisms.
Effects on Gene Expression and Protein Synthesis (in vitro/cellular models)
There are currently no published studies that specifically investigate the effects of 25B-NB3OMe or the closely related 25B-NBOMe on gene expression or protein synthesis in cellular models. Research on other psychoactive substances indicates that they can alter the expression of immediate early genes like c-fos and fosB, which are involved in neuronal plasticity. illinois.edu For example, cocaine has been demonstrated to modulate genes associated with apoptosis and autophagy in cell cultures. nih.gov Whether 25B-NB3OMe induces similar genomic responses is a question for future research.
Modulation of Neurotransmitter Release and Reuptake (in vitro/animal tissue)
Direct studies on 25B-NB3OMe's influence on neurotransmitter dynamics are not available. However, in vivo animal research on its structural analogue, 25B-NBOMe, offers significant clues. Microdialysis studies in rats have shown that 25B-NBOMe administration leads to increased extracellular levels of dopamine, serotonin (5-HT), and glutamate (B1630785) in key brain regions such as the frontal cortex, striatum, and nucleus accumbens. nih.gov
The elevation of cortical glutamate is believed to be a primary driver of the hallucinogenic effects mediated by 5-HT2A receptor agonists and can be blocked by antagonists like volinanserin (B1684034) (MDL-100,907). wikipedia.org Increased dopamine in the nucleus accumbens may contribute to the reinforcing properties seen with some NBOMe compounds in animal studies. wikipedia.orgwikipedia.org
The mechanism for this increase in neurotransmitters does not appear to involve direct action on monoamine transporters. In vitro studies with other NBOMe compounds show they have minimal efficacy in promoting neurotransmitter release or inhibiting reuptake, suggesting the observed in vivo effects are downstream consequences of their primary receptor activity. medchemexpress.comsemanticscholar.org
Table 1: Effects of 25B-NBOMe on Neurotransmitter Levels in Rat Brain (In Vivo)
| Brain Region | Neurotransmitter Increased | Reference |
|---|---|---|
| Frontal Cortex | Dopamine, Serotonin, Glutamate | nih.gov |
| Striatum | Dopamine, Serotonin, Glutamate | nih.gov |
| Nucleus Accumbens | Dopamine, Serotonin, Glutamate | nih.gov |
Ion Channel Modulation and Neuronal Excitability (in animal models)
Specific data on the direct interaction of 25B-NB3OMe with ion channels is absent from the scientific literature. While the modulation of ion channels is a common mechanism for psychoactive drugs to alter neuronal excitability, this has not been documented for 25B-NB3OMe. nih.govfrontiersin.org
Indirect evidence of its effects on neuronal excitability comes from animal behavior models. The head-twitch response (HTR) in rodents is a well-established behavioral proxy for hallucinogenic potential in humans and is robustly induced by 25B-NBOMe. nih.govnih.govresearchgate.net This behavior is mediated by the activation of 5-HT2A receptors, which are G-protein coupled receptors that influence neuronal excitability through signaling cascades that can ultimately impact ion channel function. researchgate.netnih.gov
Crucially, a study comparing positional isomers of the related compound 25I-NBOMe found that moving the methoxy group on the N-benzyl ring from the ortho- (2-position) to the meta- (3-position, the configuration of 25B-NB3OMe) reduced the potency to induce the HTR by 55-fold. nih.gov This strongly implies that 25B-NB3OMe has a significantly lower potency in vivo compared to its more well-known counterpart, 25B-NBOMe.
In Vitro Pharmacological Studies
In vitro methods are fundamental to defining the pharmacological profile of novel compounds by assessing their interaction with specific molecular targets.
Cell Culture Models for Receptor Characterization and Functional Assays
The NBOMe class of compounds has been extensively characterized using cell culture systems, typically Human Embryonic Kidney (HEK-293) cells, engineered to express specific receptor subtypes. mdpi.com These studies have consistently demonstrated that NBOMe compounds are potent agonists at the serotonin 5-HT2A and 5-HT2C receptors. wikipedia.orgwikipedia.org The addition of the N-benzyl group is known to substantially increase binding affinity compared to the parent 2C-X phenethylamine (B48288) compounds. acs.orgnih.gov
While no receptor binding or functional data has been published specifically for 25B-NB3OMe, the established structure-activity relationships within the NBOMe family are informative. acs.orgnih.gov The aforementioned study showing a dramatic drop in in vivo potency for the meta-methoxy isomer (25I-NB3OMe) suggests that 25B-NB3OMe would likewise exhibit lower binding affinity and/or functional efficacy at the 5-HT2A receptor compared to 25B-NBOMe. nih.gov
Table 2: In Vitro Receptor Profile of the Related Compound 25B-NBOMe
| Receptor | Assay Type | Value | Species | Reference |
|---|---|---|---|---|
| 5-HT2A | Binding Affinity (Ki) | 0.5 - 1.7 nM | Human | wikipedia.org |
| 5-HT2C | Binding Affinity (Ki) | 0.5 - 6.2 nM | Human | wikipedia.org |
| 5-HT2B | Binding Affinity (Ki) | 1.0 - 10 nM | Human | wikipedia.org |
| TAAR1 | Functional Assay | Weak partial agonist | Rat, Mouse | wikipedia.org |
| TAAR1 | Functional Assay | Inactive | Human | wikipedia.org |
Isolated Tissue Preparations for Receptor Response
No studies utilizing isolated tissue preparations, a classic pharmacological method for assessing receptor-mediated functional responses (e.g., muscle contraction or relaxation), have been reported for 25B-NB3OMe.
In Vivo Pharmacological Studies in Animal Models (Non-Clinical Behavioral and Neurochemical Outcomes)
The in vivo effects of 25B-NB3OMe and its closely related analogue, 25B-NBOMe, have been characterized in rodent models to understand their behavioral and neurochemical impact. These studies are crucial for elucidating the mechanisms underlying their pharmacological actions.
Behavioral Neuroscience Assessments (e.g., Head-Twitch Response, Locomotor Activity, Novel Object Recognition)
Head-Twitch Response (HTR):
The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for the hallucinogenic potential of substances in humans. nih.govwikipedia.org Administration of 25B-NBOMe has been shown to induce the HTR in mice. nih.govnih.gov For instance, one study reported that 25B-NBOMe induced the HTR at a dose of 0.5 mg/kg, but not at 0.05 mg/kg, indicating a dose-dependent effect. nih.gov Research has demonstrated that the HTR induced by N-benzyl-substituted phenethylamines like 25B-NBOMe can be blocked by 5-HT₂ₐ antagonists, confirming the critical role of this receptor in mediating this behavior. nih.gov In rats, a similar behavior known as wet-dog shakes (WDS) is observed. Studies with 25B-NBOMe in rats have shown that it induces WDS, with a notable inverted "U"-shaped dose-response curve. nih.gov The most potent effect was observed at 0.3 mg/kg, with lower but still significant effects at other doses ranging from 0.1 to 10 mg/kg. nih.gov
Locomotor Activity:
The impact of 25B-NBOMe on locomotor activity in rodents has been consistently reported as inhibitory. Studies in both mice and rats have demonstrated that 25B-NBOMe decreases locomotor activity. nih.govwikipedia.orgnih.govnih.gov In mice, this depressant effect was observed to be time- and dose-dependent, occurring within 10 minutes of injection and lasting for 30 to 60 minutes. nih.gov Similarly, in rats, 25B-NBOMe was found to decrease locomotor activity in an open-field test. nih.govnih.gov This reduction in movement is a common finding for several phenylalkylamine hallucinogens. mdpi.com
Novel Object Recognition (NOR):
The novel object recognition test is utilized to assess cognitive functions, particularly short-term memory. In a study involving rats, 25B-NBOMe was found to lower the recognition index, indicating an impairment in short-term memory. nih.govnih.gov This cognitive deficit suggests that the compound can interfere with memory processes in animal models. nih.gov
Table 1: Summary of Behavioral Effects of 25B-NBOMe in Rodents
| Behavioral Assay | Animal Model | Observed Effect | Key Findings |
|---|---|---|---|
| Head-Twitch Response (HTR) / Wet Dog Shakes (WDS) | Mice & Rats | Induction of HTR/WDS | Dose-dependent, with an inverted "U"-shaped curve in rats. Blocked by 5-HT₂ₐ antagonists. nih.govnih.govnih.gov |
| Locomotor Activity | Mice & Rats | Decreased Activity | Time- and dose-dependent depression of movement. nih.govwikipedia.orgnih.govnih.gov |
| Novel Object Recognition (NOR) | Rats | Impaired Recognition | Lowered recognition index, suggesting short-term memory deficits. nih.govnih.gov |
| Conditioned Place Preference (CPP) & Self-Administration (SA) | Rodents | Reinforcing Effects | Elicited CPP and SA, suggesting potential for misuse. nih.govwikipedia.org |
Neurochemical Alterations in Brain Regions (e.g., Dopamine, Serotonin, Acetylcholine (B1216132), Glutamate Levels)
Microdialysis studies in freely moving rats have provided detailed insights into the neurochemical changes induced by 25B-NBOMe in various brain regions. nih.govnih.gov
Dopamine (DA): 25B-NBOMe has been shown to significantly increase extracellular dopamine levels in the frontal cortex, striatum, and nucleus accumbens of rats. nih.govwikipedia.orgnih.govresearchgate.net Interestingly, an inverted U-shaped dose-response curve was observed, with a dose of 0.3 mg/kg producing the most potent increase in the frontal cortex. nih.gov The reinforcing effects of 25B-NBOMe, such as conditioned place preference, have been linked to its ability to elevate dopamine in the nucleus accumbens, an effect that can be blocked by dopamine receptor antagonists. nih.govwikipedia.org
Serotonin (5-HT): Similar to its effects on dopamine, 25B-NBOMe increases the release of serotonin in the frontal cortex, striatum, and nucleus accumbens. nih.govwikipedia.orgnih.govresearchgate.net This effect also follows an inverted U-shaped dose-response pattern. wikipedia.org The elevation of serotonin may be a contributing factor to some of the compound's observed effects. wikipedia.org
Glutamate (GLU): 25B-NBOMe administration leads to increased glutamate levels in the frontal cortex, striatum, and nucleus accumbens. nih.govwikipedia.orgnih.govresearchgate.net The hallucinogenic effects of 25B-NBOMe are thought to be potentially mediated by increased cortical glutamate release secondary to 5-HT₂ₐ receptor activation. wikipedia.org
Acetylcholine (ACh): Studies have also reported an increase in acetylcholine release in the frontal cortex, striatum, and nucleus accumbens following 25B-NBOMe administration in rats. nih.govnih.govresearchgate.net
The observed inverted U-shaped dose-response curve for neurotransmitter elevations may be due to the inhibitory influence of serotonin 5-HT₂C receptors at higher doses of the compound. wikipedia.org
Table 2: Neurochemical Effects of 25B-NBOMe in Rat Brain Regions
| Neurotransmitter | Frontal Cortex | Striatum | Nucleus Accumbens | Key Findings |
|---|---|---|---|---|
| Dopamine (DA) | Increased | Increased | Increased | Inverted "U"-shaped dose-response. nih.govwikipedia.orgnih.govresearchgate.net Linked to reinforcing effects. nih.govwikipedia.org |
| Serotonin (5-HT) | Increased | Increased | Increased | Inverted "U"-shaped dose-response. nih.govwikipedia.orgnih.govresearchgate.net |
| Glutamate (GLU) | Increased | Increased | Increased | Potentially mediates hallucinogenic effects via 5-HT₂ₐ activation. nih.govwikipedia.orgnih.govresearchgate.net |
| Acetylcholine (ACh) | Increased | Increased | Increased | Consistent increases observed across regions. nih.govnih.govresearchgate.net |
Neurophysiological Effects (e.g., EEG Changes in Rodents)
Electroencephalography (EEG) is a valuable tool for assessing the neurophysiological impact of psychoactive compounds. nih.govnih.govmdpi.com Studies have investigated the effects of 25B-NBOMe on brain wave activity in rodents. nih.gov Research has shown that 25B-NBOMe can alter delta and gamma wave activity. nih.gov These changes in brain wave patterns were found to be normalized by the administration of dopamine receptor antagonists, suggesting a role for the dopaminergic system in the neurophysiological effects of 25B-NBOMe. nih.gov The selective activation of 5-HT₂ₐ receptors by related compounds has been associated with specific EEG waveforms, highlighting the importance of this receptor system in modulating brain electrical activity. researchgate.net
Receptor Occupancy Studies in Animal Brain (e.g., using radioligands)
While specific in vivo receptor occupancy studies using radioligands for 25B-NB3OMe itself are not extensively detailed in the provided context, the closely related compound, [¹¹C]Cimbi-36 (a radiolabeled version of 25B-NBOMe), has been developed and validated as a positron emission tomography (PET) radioligand. wikipedia.org This tool allows for the non-invasive study of 5-HT₂ₐ receptor occupancy in the living brain. As a 5-HT₂ₐ receptor agonist PET radioligand, [¹¹C]Cimbi-36 is used to provide a functional marker of these receptors. wikipedia.org Receptor occupancy studies are crucial for understanding the relationship between drug concentration in the plasma and the extent of target engagement in the brain, which is a key determinant of a drug's pharmacological effects. researchgate.netnih.govaltasciences.com
Metabolism and Pharmacokinetics in Vitro and Animal Models
Identification of Metabolic Pathways and Metabolites (in vitro enzyme systems, animal models)
Studies in both laboratory settings and animal models have identified that 25B-NB3OMe undergoes extensive biotransformation through Phase I and Phase II metabolic reactions. These processes convert the parent compound into various metabolites, facilitating its eventual elimination from the body.
Phase I metabolism of 25B-NB3OMe primarily involves enzymatic reactions that introduce or expose functional groups on the molecule. The most prominent of these reactions are O-demethylation and hydroxylation. O-demethylation occurs at the methoxy (B1213986) groups on both the phenethylamine (B48288) and N-benzyl portions of the molecule. Hydroxylation, the addition of a hydroxyl group, is another key transformation that increases the water solubility of the compound. In vitro studies using human liver microsomes have identified several monohydroxylated and O-demethylated metabolites. doi.org
Table 1: Major Phase I Metabolites of 25B-NB3OMe Identified in In Vitro Studies
| Metabolite | Metabolic Reaction |
|---|---|
| O-desmethyl-25B-NB3OMe | O-demethylation |
| Hydroxy-25B-NB3OMe | Hydroxylation |
| Dihydroxy-25B-NB3OMe | Dihydroxylation |
| O-dealky-25B-NB3OMe | O-dealkylation |
This table is based on data from in vitro studies with human liver microsomes. doi.org
Following Phase I reactions, the modified metabolites of 25B-NB3OMe can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules, such as glucuronic acid or sulfate, to the metabolites, further increasing their water solubility and facilitating their excretion. Glucuronidation has been identified as a significant Phase II pathway for the metabolites of 25B-NB3OMe. researchgate.net This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Sulfation, another common Phase II reaction, has also been observed. researchgate.net
Role of Cytochrome P450 Enzymes and Other Enzyme Systems in Metabolism
The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, plays a crucial role in the Phase I metabolism of 25B-NB3OMe. While specific studies on 25B-NB3OMe are part of a broader investigation into the NBOMe class, research on structurally similar compounds like 25I-NBOMe points to the significant involvement of the CYP3A4 and CYP2D6 isoenzymes. These enzymes are responsible for catalyzing the initial oxidative reactions, including demethylation and hydroxylation. The activity of these enzymes can vary between individuals, potentially leading to differences in metabolic rates.
Pharmacokinetic Parameters in Animal Models (e.g., Absorption, Distribution, Excretion)
Pharmacokinetic studies in animal models, such as rats, provide valuable insights into the absorption, distribution, and elimination of 25B-NB3OMe. A key finding is that NBOMe compounds, including 25B-NB3OMe, can cross the blood-brain barrier, which is consistent with their psychoactive effects. nih.gov
Studies on the related compound 25CN-NBOMe in Wistar rats after subcutaneous administration showed that the drug concentration peaked one hour after administration in both blood serum and brain tissue. nih.gov The half-life was determined to be 1.88 hours in serum and 2.28 hours in the brain. nih.gov While direct quantitative data for 25B-NB3OMe is not as readily available, the findings for 25CN-NBOMe provide a useful comparative framework.
NBOMe compounds are known to undergo extensive first-pass metabolism, meaning a significant portion of the compound is metabolized in the liver before it reaches systemic circulation. This suggests that the route of administration can significantly influence its bioavailability.
Table 2: Pharmacokinetic Parameters of 25CN-NBOMe in Wistar Rats (Subcutaneous Administration)
| Parameter | Value (Serum) | Value (Brain) |
|---|---|---|
| Tmax | 1 hour | 1 hour |
This data is for the related compound 25CN-NBOMe and provides an estimation for the pharmacokinetic profile of compounds in this class. nih.gov
The primary route of excretion for 25B-NB3OMe and its metabolites is expected to be through the urine. researchgate.net
Structure-Metabolism Relationships within NBOMe Class
The chemical structure of NBOMe compounds significantly influences their metabolic fate. The presence of the N-benzyl group is a key determinant of their interaction with metabolic enzymes. Compared to their 2C-x predecessors, the N-benzyl moiety in the NBOMe series makes them more susceptible to metabolism by cytochrome P450 enzymes.
Variations in the substituents on both the phenethylamine and N-benzyl rings can alter the rate and pathways of metabolism. For instance, the position of the methoxy groups and the nature of the halogen at the 4-position of the phenethylamine ring can influence which metabolic reactions are favored. This highlights the intricate relationship between the specific chemical structure of each NBOMe compound and its unique metabolic and pharmacokinetic profile.
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in separating 25B-NB3OMe from complex matrices and from its positional isomers, which often exhibit nearly identical mass spectra, making their differentiation challenging. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of NBOMe compounds. researchgate.net While the mass spectra of positional isomers like 25B-NB2OMe, 25B-NB3OMe, and 25B-NB4OMe can be virtually identical, their differentiation is often achievable through their chromatographic retention times. researchgate.netsouthernforensic.org The elution order for NBOMe series on many standard columns is typically 2-methoxybenzyl, followed by 3-methoxybenzyl, and then 4-methoxybenzyl derivatives. southernforensic.orgresearchgate.net
For instance, in the analysis of a series of NBOMe compounds, the retention times on a specific GC system were distinct for the different positional isomers. researchgate.net The mass spectra of 25B-NB3OMe and its isomers typically show characteristic molecular ions at m/z 379 and 381, which is consistent with bromine substitution. southernforensic.org Key fragment ions are also observed, but the relative abundances of certain ions, such as the tropylium (B1234903) ion (m/z 91), can aid in distinguishing between the isomers. southernforensic.org
Table 1: GC-MS Data for 25B-NBOMe Isomers This table contains representative data and may not reflect all specific analytical conditions.
| Compound | Retention Time (min) | Key Fragment Ions (m/z) |
|---|---|---|
| 25B-NB2OMe | Varies by column and method researchgate.net | 379, 381, 199, 201, 150, 91 southernforensic.org |
| 25B-NB3OMe | Varies by column and method researchgate.net | 379, 381, 199, 201, 150, 91 southernforensic.org |
| 25B-NB4OMe | Varies by column and method researchgate.net | 379, 381, 199, 201, 150, 91 southernforensic.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS, HRMS, QTOF-MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it a powerful tool for the detection and quantification of NBOMe compounds in various samples, including biological matrices. nih.govgoogle.comfda.gov.tw Techniques like Ultra-Performance Liquid Chromatography (UPLC) provide faster and more efficient separations. nih.gov High-resolution mass spectrometry (HRMS) and Quadrupole Time-of-Flight (QTOF-MS) are invaluable for determining the elemental composition and accurate mass of the molecule, which is crucial for identifying unknown substances. nih.govljmu.ac.uk
LC-MS/MS methods have been developed and validated for the simultaneous screening of multiple phenethylamine (B48288) derivatives. fda.gov.tw These methods often employ a "dilute-and-shoot" approach for sample preparation, simplifying the workflow. fda.gov.tw For 25B-NBOMe and its isomers, LC-MS/MS can provide the necessary separation and specific detection to distinguish them. nih.govaafs.org For example, a validated LC-MS-MS method was used to determine the presence of 25B-NBOMe in rat hair and urine, demonstrating the technique's applicability in toxicological studies. nih.gov
Table 2: Example LC-MS/MS Parameters for NBOMe Analysis This table illustrates typical parameters and may vary based on the specific instrument and application.
| Parameter | Value |
|---|---|
| Column | Phenyl-Hexyl or C8 fda.gov.twnih.gov |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water containing formic acid and/or ammonium (B1175870) acetate (B1210297) fda.gov.twljmu.ac.uknih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) fda.gov.tw |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) with various detectors, such as Diode Array Detection (DAD), is also employed for the analysis of NBOMe compounds. ljmu.ac.uk While not as specific as MS detection, HPLC-DAD can be used for quantification and initial identification based on retention time and UV-Vis spectra. ljmu.ac.uknih.gov The maximum absorbance (λmax) for 25B-NB3OMe (hydrochloride) is noted at 284 and 296 nm. caymanchem.com
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are essential for the definitive structural confirmation and purity assessment of synthesized reference materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Proton, Carbon-13, 2D-NMR)
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure. researchgate.net Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for the characterization of NBOMe derivatives. researchgate.net The chemical shifts and coupling constants in the ¹H NMR spectrum, particularly in the aromatic region, allow for the unambiguous differentiation of the 2-methoxybenzyl, 3-methoxybenzyl (as in 25B-NB3OMe), and 4-methoxybenzyl positional isomers. researchgate.net
For the hydrochloride salts, the chemical shift of the benzylic CH₂ protons can be indicative of the methoxy (B1213986) group's position on the benzyl (B1604629) ring. researchgate.net Specifically, the benzyl CH₂ chemical shift for NB3OMe HCl salts is around 50 ppm. researchgate.net The carbon-13 spectrum of NB3OMe compounds contains 12 distinct aromatic peaks, which contrasts with the 10 peaks seen in the more symmetric NB4OMe isomers. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. utdallas.edu While mass spectra of NBOMe isomers can be very similar, their IR spectra often show discernible differences, making it a valuable tool for differentiation. southernforensic.org The analysis is often performed using an Attenuated Total Reflectance (ATR) accessory. southernforensic.org The fingerprint region of the IR spectrum (600-1400 cm⁻¹) is particularly useful for distinguishing between closely related structures. utdallas.edu
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. azooptics.com This absorption corresponds to electronic transitions within a molecule and provides information about the presence of chromophores (light-absorbing functional groups). azooptics.com The UV-Vis spectrum, a plot of absorbance versus wavelength, is characterized by the wavelength of maximum absorbance, known as lambda max (λmax). azooptics.com
For 25B-NB3OMe, the presence of substituted benzene (B151609) rings constitutes the primary chromophores. Aromatic compounds typically exhibit π→π* transitions, which are responsible for their characteristic UV absorption. azooptics.com The specific substitution pattern on the phenethylamine and N-benzyl portions of the molecule influences the precise λmax values. While specific UV-Vis spectral data for 25B-NB3OMe is not extensively published in readily available literature, analysis of related N-benzylphenethylamines allows for an estimation of its spectral properties. For comparison, aromatic systems like benzene in ethanol (B145695) show a B-band with a fine structure around 254 nm. upi.edu The interpretation of a UV-Vis spectrum for 25B-NB3OMe would involve identifying these characteristic peaks to confirm the presence of the aromatic systems fundamental to its structure. upi.edu
Table 1: General UV Absorption Characteristics of Relevant Chromophores
| Chromophore | Typical Electronic Transition | Approximate λmax Range (nm) |
|---|---|---|
| Aromatic Ring | π→π* | 250–280 |
| Carbonyl Compounds | n→π* | 270–300 |
| Conjugated Dienes | π→π* | 220–250 |
This table provides general ranges for common chromophores to illustrate the principles of UV-Vis spectroscopy. azooptics.com
Advanced Analytical Approaches for Novel Psychoactive Substances (NPS) Research
The rapid emergence and structural diversity of NPS necessitate the use of advanced analytical techniques that offer high speed, sensitivity, and specificity.
Direct Analysis in Real Time Mass Spectrometry (DART-MS)
Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of solids and liquids in their native state with minimal to no sample preparation. bruker.com It operates by exposing the sample to a heated stream of metastable gas (typically helium), which desorbs and ionizes the analytes for detection by a mass spectrometer. unc.edu This method is particularly advantageous for the high-throughput screening of seized materials, such as blotter papers impregnated with NPS. bruker.com
In the analysis of NBOMe compounds, DART-MS can detect and differentiate various derivatives on the same blotter paper. researchgate.net The technique is considered a soft ionization method, primarily producing intact protonated molecules [M+H]⁺, which provides crucial molecular weight information. unc.edu By adjusting instrumental parameters, such as orifice voltages, controlled fragmentation can be induced to yield structurally informative product ions. chemrxiv.org For instance, studies on related NBOMe compounds on blotter paper have successfully identified 25B-NBOMe alongside other derivatives like 25C-NBOMe and 25I-NBOMe. researchgate.net
Molecular Networking for Detection of Unknown Derivatives
Molecular networking is a powerful computational strategy for organizing and visualizing tandem mass spectrometry (MS/MS) data. escholarship.org It groups molecules with similar fragmentation patterns into clusters or "networks," allowing for the propagation of annotations from known compounds to unknown but structurally related analogues. escholarship.orgfrontiersin.org This approach is invaluable in the field of NPS research, where new, uncharacterized derivatives frequently appear. frontiersin.org
In the context of 25B-NB3OMe, molecular networking can be used to analyze complex samples from seizures or biological matrices. By acquiring MS/MS data and processing it through a platform like the Global Natural Product Social (GNPS) molecular networking platform, a network of related N-benzylphenethylamines can be generated. frontiersin.orgnih.gov If a reference standard of 25B-NB3OMe is included in the analysis, it will form a node in the network. Other nodes that cluster closely with it, but have different parent masses, can be putatively identified as new analogues, metabolites, or impurities. escholarship.org This allows researchers to rapidly flag the presence of unknown derivatives for further structural elucidation, even without having reference standards for every possible analogue. frontiersin.org
Sample Preparation Methods for Complex Research Matrices (e.g., Animal Tissues, Cell Culture Media)
The analysis of 25B-NB3OMe in biological samples is complicated by the presence of endogenous interferences such as proteins, salts, and lipids. rdd.edu.iq Effective sample preparation is a critical step to remove these matrix components and isolate the analyte of interest, thereby improving the reliability and sensitivity of the subsequent analysis. rdd.edu.iq
For urine samples, a common and straightforward method is "dilute-and-shoot," where the sample is simply centrifuged, diluted with a suitable solvent (e.g., methanol), and injected into the analytical instrument, typically a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. fda.gov.tw This method is fast but may suffer from significant matrix effects. fda.gov.tw
For more complex matrices like blood, plasma, or homogenized tissues, more rigorous extraction techniques are required. These include:
Protein Precipitation (PPT): In this method, a water-miscible organic solvent (like acetonitrile or methanol) is added to the sample to denature and precipitate proteins, which are then removed by centrifugation. The supernatant containing the analyte is then further processed or directly analyzed.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. The pH of the aqueous phase can be adjusted to ensure the analyte is in a neutral state, maximizing its partitioning into the organic solvent.
Solid-Phase Extraction (SPE): SPE uses a solid sorbent material packed into a cartridge to retain the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. SPE offers high recovery and clean extracts and can be tailored using different sorbent chemistries (e.g., reversed-phase, ion-exchange) to selectively capture phenethylamine structures like 25B-NB3OMe.
Table 2: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Dilute-and-Shoot | Dilution of the sample matrix. fda.gov.tw | Fast, simple, minimal solvent use. | High potential for matrix effects, lower sensitivity. fda.gov.tw |
| Protein Precipitation | Precipitation of proteins with a solvent. | Simple, fast, applicable to many samples. | May not remove all interferences, potential for analyte co-precipitation. |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquids. | Good for removing salts and polar interferences. | Labor-intensive, requires large volumes of organic solvents. |
Challenges in Analytical Detection and Differentiation from Related Analogues and Impurities
A significant challenge in the forensic analysis of 25B-NB3OMe is its differentiation from a multitude of structurally similar compounds. unc.edu The NBOMe series is extensive, and many compounds are positional isomers, differing only in the substitution pattern on the aromatic rings. unc.edu
For example, 25B-NB3OMe must be distinguished from its isomers where the methoxy group is at a different position on the N-benzyl ring, such as 25B-NB2OMe and 25B-NB4OMe. These isomers often have identical molecular weights and can produce very similar mass spectra, particularly with soft ionization techniques like electrospray ionization (ESI) or DART-MS. unc.edu The primary fragments may correspond to the common cleavage of the benzylic C-N bond, yielding ions that are not unique to a specific isomer.
Therefore, while mass spectrometry is essential for identification, it is often insufficient on its own. Chromatographic separation, typically using gas chromatography (GC) or liquid chromatography (LC), is crucial for resolving isomers prior to detection by the mass spectrometer. fda.gov.tw The development of chromatographic methods with sufficient resolution to separate these closely related analogues is a key focus of forensic method development. fda.gov.tw Furthermore, clandestinely synthesized products may contain impurities and by-products from the synthesis, which can complicate spectral interpretation and require robust analytical methods for complete sample characterization. frontiersin.org
Table 3: List of Compounds Mentioned
| Compound Name | Chemical Category |
|---|---|
| 25B-NB3OMe (hydrochloride) | N-benzylphenethylamine |
| 25B-NBOMe | N-benzylphenethylamine |
| 25C-NBOMe | N-benzylphenethylamine |
| 25I-NBOMe | N-benzylphenethylamine |
| 2C-B | Phenethylamine |
| 25B-NB2OMe | N-benzylphenethylamine |
| 25B-NB4OMe | N-benzylphenethylamine |
Comparative Research and Structure Activity Relationships Sar
Comparative Pharmacological Profiles with Other NBOMe Derivatives
The N-benzylphenethylamine (NBOMe) series of compounds are known for their high affinity and potent agonism at serotonin (B10506) 5-HT₂A receptors. nih.govwikipedia.orgfrontiersin.org The pharmacological profile of these compounds is significantly influenced by the substituents on both the phenethylamine (B48288) and the N-benzyl moieties.
25B-NB3OMe is a positional isomer of the more well-known 25B-NBOMe, with the methoxy (B1213986) group on the N-benzyl ring shifted from the 2-position to the 3-position. nih.govresearchgate.net This seemingly minor structural change leads to a significant reduction in potency. Studies in mice have shown that rearranging the ortho-methoxy group of 25I-NBOMe to the meta-position (to form 25I-NB3OMe) resulted in a 55-fold decrease in potency in inducing the head-twitch response (HTR), a behavioral proxy for psychedelic effects in rodents. nih.gov A similar trend is expected for 25B-NB3OMe relative to 25B-NBOMe.
In comparison to other prominent NBOMe derivatives like 25I-NBOMe and 25C-NBOMe, 25B-NBOMe itself demonstrates comparable potency in inducing the HTR in mice. nih.gov These three compounds are among the most frequently reported in the NBOMe series. wikipedia.orgfrontiersin.org They are potent, full agonists of the 5-HT₂A receptor. frontiersin.orgwikipedia.org The addition of the N-(2-methoxybenzyl) group to the parent 2C compounds (like 2C-B, 2C-I, and 2C-C) substantially increases their potency. usdoj.govresearchgate.net For instance, 25I-NBOMe is approximately 14 times more potent than its parent compound, 2C-I, in vivo. wikipedia.org
The NBOMe compounds, including 25B-NBOMe and 25C-NBOMe, generally exhibit high affinity for the 5-HT₂A and 5-HT₂C receptors, with over 1000-fold selectivity for 5-HT₂A over 5-HT₁A receptors. frontiersin.org However, they have a markedly lower affinity and efficacy at the 5-HT₂B receptor. frontiersin.org In drug discrimination studies in rats, 25B-NBOMe and 25C-NBOMe fully substituted for the psychedelic DOM, indicating similar subjective effects. nih.govfrontiersin.org
Below is a table summarizing the comparative receptor binding affinities for various NBOMe compounds.
Interactive Data Table: Receptor Binding Affinities (Ki, nM) of NBOMe Derivatives
| Compound | 5-HT₂A | 5-HT₂B | 5-HT₂C | Reference |
| 25B-NBOMe | 0.5 nM | 10 nM | 6.2 nM | wikipedia.org |
| 25I-NBOMe | 0.044 - 0.6 nM | 1.91 - 130 nM | 1.03 - 4.6 nM | wikipedia.org |
| 25C-NBOMe | 0.6 nM | - | 4.6 nM | researchgate.net |
| 2C-B | 0.62 nM | - | - | researchgate.net |
Note: A lower Ki value indicates a higher binding affinity. Data for 25B-NB3OMe is not widely available in comparative tables but is understood to have significantly lower potency than its 2-methoxy counterpart.
Comparison with Classical Serotonergic Psychedelics
Classical serotonergic psychedelics, such as LSD, psilocin (the active metabolite of psilocybin), and mescaline, exert their primary effects through agonism at the 5-HT₂A receptor. nih.govnih.gov The NBOMe series, including 25B-NB3OMe, shares this primary mechanism of action. nih.gov However, there are notable differences in their receptor binding profiles and potencies.
The NBOMe compounds are considered "ultrapotent" agonists, often with sub-nanomolar affinities for the 5-HT₂A receptor, which is significantly higher than that of mescaline. wikipedia.orgfrontiersin.org Mescaline, a naturally occurring phenethylamine from which the 2C-X and subsequently the NBOMe series were derived, has a substantially lower potency at the 5-HT₂A receptor. nih.gov
While all these compounds target the 5-HT₂A receptor, their broader receptor interaction profiles differ. nih.govtechnologynetworks.com
LSD binds to a wide range of serotonin receptors, including 5-HT₁A, 5-HT₂B, and 5-HT₂C, as well as dopamine (B1211576) D₁-D₃ receptors. nih.govtechnologynetworks.com
Mescaline also binds to 5-HT₁A and adrenergic α₂A receptors. nih.govtechnologynetworks.com
Psilocin inhibits the serotonin transporter in addition to its action at the 5-HT₂A receptor. technologynetworks.com
The NBOMe compounds are generally more selective for the 5-HT₂ receptors compared to other serotonin receptors and monoamine transporters. wikipedia.orgwikipedia.org Despite these pharmacological differences, when administered at equivalent doses that account for their varying potencies and pharmacokinetics, the subjective effects of LSD, mescaline, and psilocybin have been reported as being very similar in human studies. technologynetworks.com The primary differences lie in the duration of their effects. technologynetworks.com
Interactive Data Table: Comparison of Receptor Affinities (Ki, nM)
| Compound | 5-HT₂A | 5-HT₂C | Reference |
| 25B-NBOMe | 0.5 | 6.2 | wikipedia.org |
| LSD | ~1-3 | ~20 | nih.govtechnologynetworks.com |
| Psilocin | ~6 | ~5 | technologynetworks.com |
| Mescaline | ~500-3700 | ~2300 | nih.govwikipedia.org |
Note: These values are approximations from various sources and can differ based on the specific experimental conditions.
Elucidation of Structure-Activity Relationship (SAR) for 25B-NB3OMe (hydrochloride) and its Analogues
The structure-activity relationships (SAR) for N-benzylphenethylamines are complex, with small structural modifications leading to significant changes in pharmacological activity. nih.govnih.gov
The Phenethylamine Core: The substitution pattern on the phenethylamine phenyl ring is crucial for activity. The 2,5-dimethoxy substitution, combined with a substituent at the 4-position, is a hallmark of the potent 2C-X and NBOMe series. nih.gov Extensive SAR studies on the 4-position have shown that nonpolar substituents, such as halogens (e.g., bromo in 25B-NBOMe) and alkyl groups, increase affinity, whereas hydrogen-bond-donating groups decrease it. nih.gov The 3,4,5-trisubstitution pattern, as seen in mescaline, results in significantly lower potency at the 5-HT₂A receptor compared to the 2,4,5-trisubstitution pattern. nih.gov
The N-Benzyl Moiety: The addition of an N-benzyl group to the phenethylamine core was a pivotal discovery, as it dramatically increased both binding affinity and functional activity at the 5-HT₂A receptor, a surprising finding given that simple N-alkylation typically diminishes activity. nih.goveuropeanreview.org The position of substituents on this benzyl (B1604629) ring is critical.
Positional Isomerism: The position of the methoxy group on the N-benzyl ring has a profound effect on potency. SAR studies consistently show that a methoxy or hydroxy group in the ortho (2-position) of the N-benzyl ring produces compounds with exceptionally high 5-HT₂A receptor affinity and potency. researchgate.net Moving this methoxy group to the meta (3-position), as in 25B-NB3OMe, or the para (4-position) drastically reduces activity. nih.gov For example, 25I-NB3OMe (the 3-methoxy isomer) is 55 times less potent than 25I-NBOMe (the 2-methoxy isomer), and the 4-methoxy isomer (25I-NB4OMe) was inactive at the doses tested. nih.gov This highlights the critical role of the ortho-methoxy group for optimal interaction with the receptor.
Key SAR takeaways for the NBOMe series:
Phenethylamine Ring: A 2,5-dimethoxy pattern is favored. A lipophilic substituent in the 4-position (like Br, I, or Cl) generally enhances 5-HT₂A affinity. nih.gov
N-Benzyl Ring: An ortho-methoxy or ortho-hydroxy group is crucial for high potency. researchgate.netnih.gov Shifting this group to the meta or para position significantly reduces potency. nih.gov
Amine Linker: The ethylamine (B1201723) chain is a standard feature. Introducing an α-methyl group (as in the DOX series) is not favorable in the NBOMe scaffold, as it reduces both affinity and efficacy. nih.gov
Ligand Design and Molecular Modeling Studies Based on Phenethylamine Scaffold
The phenethylamine scaffold is a foundational structure in the design of ligands for serotonin receptors, particularly the 5-HT₂ subtypes, due to its inherent selectivity over other monoamine receptors. researchgate.netescholarship.org The development of the NBOMe series, including compounds like 25B-NBOMe, represents a significant advancement in designing potent and selective 5-HT₂A receptor agonists. researchgate.netresearchgate.net
Molecular modeling and docking studies have been employed to understand how these ligands interact with the 5-HT₂A receptor. These studies aim to rationalize the observed SAR and guide the design of new analogues with improved properties, such as higher selectivity or specific signaling profiles (biased agonism).
Key insights from these studies include:
Binding Conformation: The N-benzyl group is thought to occupy a hydrophobic pocket within the receptor's binding site. The ortho-methoxy group on the benzyl ring is believed to form a crucial hydrogen bond or favorable interaction with specific amino acid residues in this pocket, anchoring the ligand in an optimal orientation for receptor activation. nih.gov The drastic loss of potency observed in meta and para isomers like 25B-NB3OMe supports the importance of this specific interaction. nih.gov
Conformational Restriction: To probe the optimal spatial arrangement of the flexible N-benzylphenethylamine scaffold, researchers have designed and synthesized conformationally restricted analogues. researchgate.net By locking the structure into specific shapes (e.g., using tetrahydroisoquinolines or piperidines), they can identify the most active conformation. This approach led to the discovery of some of the most selective 5-HT₂A receptor agonists known to date. researchgate.net
Biased Agonism: More recent research focuses on designing ligands that selectively activate certain downstream signaling pathways over others (e.g., G-protein signaling vs. β-arrestin recruitment). The phenethylamine scaffold is a key starting point for developing such "biased agonists," which could potentially separate therapeutic effects from undesired psychedelic effects. escholarship.org
The use of 25B-NBOMe as a template for the development of the PET radioligand [¹¹C]Cimbi-36 is a prime example of the successful application of ligand design principles based on the phenethylamine scaffold. nih.govresearchgate.net This tool allows for the visualization and quantification of 5-HT₂A receptors in the human brain, aiding in the study of various neuropsychiatric disorders. nih.gov
Research Applications and Future Directions
Utility of 25B-NB3OMe (hydrochloride) as a Pharmacological Research Tool
NBOMe derivatives, including 25B-NB3OMe, serve as powerful tools in pharmacological studies due to their high potency and selectivity for serotonin (B10506) 5-HT₂ receptor subtypes. auburn.edu This specificity allows researchers to investigate the distinct roles of these receptors in the central nervous system with a high degree of precision.
The primary utility of NBOMe compounds in research stems from their potent agonist activity at the serotonin 5-HT₂A receptor. wikipedia.org The N-(2-methoxybenzyl) substitution, characteristic of the NBOMe series, significantly enhances the binding affinity for 5-HT₂A receptors compared to their parent 2C compounds. nih.govresearchgate.net For instance, the closely related compound 25B-NBOMe (Cimbi-36) acts as a potent full agonist for the 5-HT₂A receptor. wikipedia.org This high affinity, often in the nanomolar or sub-nanomolar range, makes these compounds ideal for studying the structure, function, and distribution of 5-HT₂A receptors. researchgate.netmdpi.com
Research has utilized these compounds to explore the downstream signaling pathways activated by 5-HT₂A receptors. Studies with various NBOMe derivatives confirm their ability to induce the head-twitch response (HTR) in rodents, a behavioral proxy for 5-HT₂A receptor activation. ljmu.ac.ukd-nb.info By using such selective agonists, researchers can effectively probe the neurobiological and behavioral consequences of 5-HT₂A receptor stimulation, contributing to a deeper understanding of its role in perception and cognition. ox.ac.ukelifesciences.org
Activation of 5-HT₂A receptors by NBOMe compounds triggers a cascade of effects on other major neurotransmitter systems. teachmephysiology.comclevelandclinic.org Animal studies using microdialysis have demonstrated that these substances can significantly alter the extracellular levels of key neurotransmitters in various brain regions. d-nb.infonih.gov
Research on 25B-NBOMe has shown that it increases the levels of dopamine (B1211576), serotonin, glutamate (B1630785), and acetylcholine (B1216132) in the frontal cortex, striatum, and nucleus accumbens of rats. wikipedia.orgnih.gov The elevation in cortical glutamate is believed to be a direct consequence of 5-HT₂A receptor activation. wikipedia.orgd-nb.info The influence on dopamine release, particularly in the nucleus accumbens, is noteworthy as it suggests a mechanism by which these compounds may produce reinforcing effects, a characteristic not commonly observed with other classes of serotonergic psychedelics. wikipedia.orgwikipedia.org These findings underscore the utility of compounds like 25B-NB3OMe in untangling the complex interactions between the serotonergic system and other critical neurotransmitter pathways.
Table 1: Effects of 25B-NBOMe on Neurotransmitter Levels in Rat Brain Regions Data derived from preclinical animal studies.
| Neurotransmitter | Frontal Cortex | Striatum | Nucleus Accumbens | Reference |
| Dopamine (DA) | Increased | Increased | Increased | wikipedia.orgnih.gov |
| Serotonin (5-HT) | Increased | Increased | Increased | wikipedia.orgnih.gov |
| Glutamate (Glu) | Increased | Increased | Increased | wikipedia.orgnih.gov |
| Acetylcholine (ACh) | Increased | Increased | Increased | wikipedia.orgnih.gov |
Potential for Development of Novel Research Probes and Radioligands (e.g., PET ligands)
The high affinity and selectivity of NBOMe derivatives make them excellent candidates for development as molecular imaging agents. acs.org Positron Emission Tomography (PET) is a powerful non-invasive technique that allows for the visualization and quantification of specific molecular targets, such as receptors, in the living brain. nih.govnih.gov The development of agonist radioligands for the 5-HT₂A receptor is of particular interest as they can selectively label receptors in a high-affinity state, potentially providing a more functional marker of receptor activity. wikipedia.orgacs.org
A prominent example of this application is the carbon-11 (B1219553) labeled version of 25B-NBOMe, known as [¹¹C]Cimbi-36. wikipedia.org This compound has been successfully synthesized and validated as a PET radioligand for imaging the 5-HT₂A receptor in both preclinical animal models and humans. wikipedia.orgacs.org Studies have shown that [¹¹C]Cimbi-36 offers a high target-to-background binding ratio, and its binding in the cortex can be blocked by the 5-HT₂A antagonist ketanserin, confirming its in-vivo selectivity. acs.org The success of [¹¹C]Cimbi-36 highlights the potential of the NBOMe scaffold, including isomers like 25B-NB3OMe, for creating novel and highly specific radioligands to advance brain imaging research. biorxiv.org
Future Avenues for Academic Investigation of NBOMe Derivatives
While significant progress has been made, the full research potential of NBOMe derivatives is still being explored. Future academic investigations are likely to focus on more nuanced aspects of their pharmacology and neurobiology.
Although the 5-HT₂A receptor is the primary target for NBOMe compounds, many also exhibit high affinity for the 5-HT₂C receptor. nih.govwikipedia.org The distinct and sometimes opposing roles of these two receptor subtypes present a key area for future research. For example, while 5-HT₂A receptor activation is linked to the primary behavioral effects of these compounds, concurrent activation of 5-HT₂C receptors may modulate these effects. wikipedia.org Studies on 25I-NBOMe suggest that both 5-HT₂A and 5-HT₂C receptors are involved in its effects on neurotransmitter release. d-nb.info
Future research using highly selective antagonists for each receptor subtype in combination with NBOMe administration in animal models could help dissect the specific contribution of each receptor to complex behaviors and neurochemical changes. This line of inquiry is crucial for understanding the integrated function of the serotonin system. mdpi.com
Building on the development of PET radioligands like [¹¹C]Cimbi-36, future neuroimaging studies in animal models can move beyond static receptor mapping. mdpi.com Advanced PET imaging protocols can be employed to study dynamic changes in receptor occupancy in response to pharmacological challenges or behavioral tasks. This allows for an in-vivo assessment of neurotransmitter release, such as measuring changes in serotonin levels. wikipedia.org
Combining PET with other imaging modalities, such as functional magnetic resonance imaging (fMRI), in animal models could provide a powerful, multi-modal approach. This would allow researchers to simultaneously map receptor-specific binding with whole-brain functional connectivity changes, offering unprecedented insight into how the activation of specific receptor populations by compounds like 25B-NB3OMe translates into large-scale neural network activity.
Long-Term Effects on Neuroplasticity and Brain Circuitry in Animal Models
Direct research investigating the specific long-term effects of 25B-NB3OMe (hydrochloride) on neuroplasticity and brain circuitry in animal models is not available in the current scientific literature. This represents a significant gap in understanding the full neurobiological profile of this compound. However, studies on closely related N-benzylphenethylamine (NBOMe) compounds, particularly 25I-NBOMe and 25B-NBOMe, provide preliminary insights into the potential long-term changes this class of substances might induce. These studies, primarily conducted in rodents, suggest that repeated exposure to potent 5-HT₂ₐ receptor agonists could lead to significant and lasting alterations in brain structure and function.
Chronic administration of related NBOMe compounds has been associated with potential neurotoxicity. For instance, studies on 25I-NBOMe show that after repeated administration, the compound can accumulate in brain tissue. nih.govresearchgate.net This accumulation has been linked to DNA damage in the frontal cortex and hippocampus of rats, which was observed 72 hours after the final dose. nih.gov Similarly, a study on 25B-NBOMe indicated minor, yet significant, DNA damage in the rat frontal cortex following administration. nih.gov Furthermore, chronic treatment with 25I-NBOMe resulted in a decreased number of glial cells in the frontal and medial prefrontal cortices, suggesting a targeted cellular impact. researchgate.net
The effects on neurogenesis, the process of forming new neurons, have also been explored with related compounds. Research indicates that administration of 25I-NBOMe led to a reduction in the survival of newly formed neurons in the hippocampus, suggesting that this compound may suppress adult neurogenesis. nih.govbiorxiv.org This is a critical area for future investigation, as altered neurogenesis in the hippocampus has implications for learning, memory, and mood regulation. nih.gov
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory and is a key area of interest for psychedelic research. frontiersin.org While long-term data is scarce, acute studies provide clues. For example, 25I-NBOMe was found to prevent the induction of long-term potentiation (LTP), a crucial form of synaptic plasticity, in the medial prefrontal cortex of mice. mdpi.comresearchgate.net Although an acute effect, such a disruption could have lasting consequences on cognitive function if it persists or results from chronic use. In contrast, a study on the related compound 25CN-NBOH demonstrated that a single dose produced long-lasting improvements in cognitive flexibility in mice, assessed two to three weeks after administration, suggesting sustained and potentially beneficial neuroplastic changes. neurosciencenews.com This highlights the complexity and sometimes contradictory nature of the effects of different, though related, psychoactive compounds.
Collectively, while direct evidence for 25B-NB3OMe is lacking, research on its analogues points towards potential long-term effects including neurotoxicity, altered neurogenesis, and significant modulation of synaptic plasticity and brain circuitry. These preliminary findings underscore the critical need for dedicated long-term studies on 25B-NB3OMe to accurately characterize its impact on brain health.
Interactive Data Table: Long-Term Neurological Effects of Related NBOMe Compounds in Animal Models
| Compound | Animal Model | Dosing Regimen | Key Findings | Brain Regions Affected | Reference(s) |
| 25I-NBOMe | Rat | Repeated Administration | Accumulation in brain tissue; DNA damage; Decreased glial cell count. | Frontal Cortex, Medial Prefrontal Cortex, Hippocampus, Nucleus Accumbens | nih.govresearchgate.net |
| 25I-NBOMe | Rat | Multiple Doses (0.1, 0.3, 1 mg/kg) | Decreased survival of new neurons (neurogenesis). | Hippocampus | nih.govbiorxiv.org |
| 25B-NBOMe | Rat | Single Dose (0.3, 3 mg/kg) | Minor, dose-dependent DNA damage observed 72h post-administration. | Frontal Cortex | nih.gov |
| 25I-NBOMe | Mouse | Acute Application | Prevention of Long-Term Potentiation (LTP). | Medial Prefrontal Cortex | mdpi.comresearchgate.net |
| 25CN-NBOH | Mouse | Single Dose | Significant, long-lasting (2-3 weeks) improvement in cognitive flexibility. | Prefrontal Cortex (inferred) | neurosciencenews.com |
Ethical Considerations in Basic Research with Novel Psychoactive Substances (NPS)
Basic research involving Novel Psychoactive Substances (NPS), such as 25B-NB3OMe, is fraught with complex ethical considerations that researchers, institutions, and oversight committees must navigate. The very nature of NPS—substances often synthesized to circumvent drug laws and with little to no history of human use or established safety profile—places them in a high-risk category for preclinical research. nih.govbiorxiv.org
A primary ethical challenge is the profound lack of knowledge. For many NPS, data on pharmacology, mechanism of action, and toxicology is sparse, making a thorough risk-benefit analysis—a cornerstone of ethical research—incredibly difficult. azonano.comnews-medical.net Researchers must provide a robust scientific justification for using a specific NPS, demonstrating that the potential knowledge gained is significant and outweighs the inherent risks to the animal subjects. news-medical.netapa.org This justification must be critically evaluated by an independent ethics committee, such as an Institutional Animal Care and Use Committee (IACUC). apa.orgnih.gov
The principles of the 3Rs (Replacement, Reduction, and Refinement) are paramount in the ethical framework for animal research and are especially pertinent for studies involving NPS. apa.orgforskningsetikk.no
Replacement: Researchers have a moral and legal obligation to consider and use alternative methods to animal testing whenever possible. This could include in vitro assays, computational modeling, or other non-animal approaches. Justification for not using available alternatives is required.
Reduction: The experimental design must use the minimum number of animals necessary to obtain scientifically valid and statistically significant results. This prevents the unnecessary use of sentient beings.
Refinement: All procedures must be refined to minimize any potential pain, suffering, distress, or lasting harm to the animals. forskningsetikk.no This includes appropriate housing, handling, administration of substances, and defining humane endpoints for studies where adverse effects are anticipated. thepharmajournal.com
Accountability is a key ethical tenet. azonano.com The research institution and the principal investigator are responsible for ensuring that all research is conducted in compliance with national and international laws and regulations. nih.gov Personnel involved must be adequately trained in the humane care and use of laboratory animals and in the specific procedures of the study. thepharmajournal.com
Furthermore, the principle of proportionality requires a careful balance between the suffering of the animals and the potential benefit of the research to society. forskningsetikk.no For NPS, where therapeutic potential is often purely speculative at the outset, the justification for inducing potentially severe psychoactive effects or toxicity in animal models must be exceptionally strong. The scientific purpose must be clear, whether it is to understand a fundamental biological process, assess a public health threat, or develop a potential therapeutic. apa.org
Finally, transparency and the responsibility to share data are crucial ethical considerations. forskningsetikk.no Sharing findings from preclinical NPS studies can prevent duplicative and unnecessary animal experiments and contributes to a broader understanding of the risks these substances pose, maximizing the value of the research that is conducted.
Q & A
Q. What validated analytical methods are recommended for quantifying 25B-NBOMe hydrochloride in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely used for quantification. Stable-labeled internal standards (e.g., deuterated analogs like 25B-NBOMe-D3 hydrochloride) improve accuracy by correcting for matrix effects and ion suppression . For LC-MS, mobile phases combining methanol/water with 0.1% formic acid enhance ionization efficiency, while GC-MS requires derivatization (e.g., BSTFA) to improve volatility .
Q. How should 25B-NBOMe hydrochloride reference standards be stored to ensure stability?
Certified reference materials (CRMs) should be stored at -20°C in sealed ampules under inert gas to prevent degradation. Methanol is the preferred solvent due to its stability at low temperatures, with purity >98% confirmed via HPLC . Long-term stability studies (>5 years) under these conditions support reliable quantitative results .
Q. What safety protocols are essential for handling 25B-NBOMe hydrochloride in laboratory settings?
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
- Follow OSHA Hazard Communication Standard (HCS) guidelines: NFPA and HMIS ratings indicate low flammability and reactivity, but acute toxicity risks require precautions .
- Dispose of waste via mechanical collection to prevent environmental contamination .
Q. How can researchers distinguish 25B-NBOMe hydrochloride from structural analogs (e.g., 25I-NBOMe) in forensic analysis?
High-resolution mass spectrometry (HRMS) with accurate mass measurements (e.g., m/z ± 2 ppm) differentiates analogs based on isotopic patterns and fragmentation pathways. For example, 25B-NBOMe (C₁₈H₂₂BrNO₃·HCl) exhibits distinct bromine isotope clusters compared to iodine-containing 25I-NBOMe (C₁₈H₂₂INO₃·HCl) .
Advanced Research Questions
Q. How can discrepancies in receptor binding affinity data for 5-HT2A/2C receptors be resolved?
Discrepancies may arise from assay conditions (e.g., radioligand choice, cell line variability). Standardize protocols using:
Q. What strategies optimize the synthesis of 25B-NBOMe hydrochloride to minimize impurities?
- Use Buchwald-Hartwig amination for N-benzylation of 2C-B precursors, ensuring stoichiometric control to avoid residual intermediates .
- Purify via reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) to isolate the hydrochloride salt with >98% purity .
- Monitor reaction progress using inline FTIR to detect amine intermediates .
Q. How do stability studies under varying pH and temperature conditions inform analytical method development?
Q. What computational approaches are used to predict metabolic pathways of 25B-NBOMe hydrochloride?
Q. How can researchers address conflicting in vivo vs. in vitro potency data?
Q. What quality control measures ensure reproducibility in receptor binding studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
